sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate
Description
Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate is a sulfinate salt featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methanesulfinate moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in radical reactions or nucleophilic substitutions due to the reactive sulfinate group. Its Boc-protected piperidine core enhances stability during synthetic workflows while enabling selective deprotection under acidic conditions .
Properties
CAS No. |
2137756-74-0 |
|---|---|
Molecular Formula |
C11H20NNaO4S |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methanesulfinate |
InChI |
InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-6-4-9(5-7-12)8-17(14)15;/h9H,4-8H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
DYGFGWBEPZRSQY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine Amines
The Boc group is introduced early in the synthesis to shield the piperidine nitrogen. A representative protocol involves reacting piperidin-4-ylmethanesulfinic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base such as triethylamine or N-methylmorpholine. For example, in analogous syntheses, Boc protection of piperidine-4-carboxylic acid achieved 70–88% yields using carbodiimide-based coupling agents.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Boc₂O, N-methylmorpholine | THF/DCM | 0–25°C | 70–88% |
Alternative Methods: Oxidation of Thiol Precursors
Thiol Oxidation Pathways
Sulfinates can be generated by oxidizing thiol intermediates. For instance, Boc-piperidine-4-methanethiol is treated with hydrogen peroxide (H₂O₂) in acetic acid to yield the sulfinic acid, which is neutralized with sodium hydroxide. This method requires careful control of oxidation strength to avoid over-oxidation to sulfonic acids.
Optimized Oxidation Conditions
| Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂O₂ | AcOH/H₂O | 0–25°C | 65% |
Industrial-Scale Synthesis and Patent Insights
Patent CN111868030B highlights the importance of minimizing byproducts such as 1-(1-Boc-4-piperidylacetyl)-4-(2-(4-methanesulfonyloxy)piperidine) through controlled stoichiometry and solvent selection. Key industrial considerations include:
-
Catalyst Use : Palladium on carbon (Pd/C) for hydrogenolysis steps.
-
Solvent Systems : Toluene or ethyl acetate for improved product isolation.
-
Purification : Column chromatography with silica gel and gradients of dichloromethane/methanol.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate can undergo various chemical reactions, including:
Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNNaOS
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)O
- InChIKey : YZAZNGRMXCMPBP-UHFFFAOYSA-N
The compound features a piperidine ring, which is known for its versatility in organic synthesis. The tert-butoxycarbonyl (Boc) group provides protection for amines during chemical reactions, making it a valuable intermediate in peptide synthesis.
Medicinal Chemistry
Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate is utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity.
PROTAC Development
The compound serves as a rigid linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules aimed at targeted protein degradation. This application is crucial in drug discovery, particularly for targeting "undruggable" proteins .
Peptide Synthesis
Due to its Boc-protected amine functionality, this compound plays a role in the synthesis of peptides. The protection allows for selective coupling reactions without interference from the amino group .
Chemical Biology
In chemical biology, this compound can be used to create bioactive molecules that probe biological systems or serve as therapeutic agents against diseases.
Data Table: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 264.12642 | 160.3 |
| [M+Na]+ | 286.10836 | 167.2 |
| [M+NH₄]+ | 281.15296 | 165.8 |
| [M+K]+ | 302.08230 | 162.8 |
| [M-H]– | 262.11186 | 158.2 |
This table presents the predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful for mass spectrometry analysis.
Case Study 1: Development of Targeted Therapies
In recent studies, this compound was incorporated into a PROTAC design targeting specific oncogenes involved in cancer progression. The use of this compound enhanced the efficacy of the resulting therapeutic agents by facilitating selective degradation of target proteins .
Case Study 2: Peptide Synthesis Optimization
Research has demonstrated that utilizing this compound in peptide synthesis allows for improved yields and purity of the final products compared to traditional methods without protective groups .
Mechanism of Action
The mechanism by which sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfinyl group is converted to a sulfonate, which can alter the compound’s reactivity and interactions with other molecules. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the piperidine nitrogen and allowing for selective modifications at other positions.
Comparison with Similar Compounds
Sodium 1-{(tert-Butoxy)carbonylamino}propane-2-sulfinate
Key Differences :
Sodium {1-[(tert-Butoxy)carbonyl]azetidin-3-yl}methanesulfinate
Key Differences :
- Structure : Features a 4-membered azetidine ring instead of a 6-membered piperidine.
- Molecular Formula : C₉H₁₇NNaO₄S .
- Reactivity : The smaller azetidine ring introduces higher ring strain, which may accelerate reactivity in ring-opening reactions. However, this strain could compromise stability during long-term storage.
tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Key Differences :
- Structure : Replaces the sulfinate group with a methoxy-methylcarbamoyl substituent.
- Molecular Formula : C₁₃H₂₄N₂O₄ .
- Functionality : The carbamoyl group renders the compound less reactive in radical pathways but more suitable as a protease inhibitor scaffold in drug discovery.
Data Table: Structural and Functional Comparison
Stability and Handling Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate, and how can intermediates be characterized?
- Methodology : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected piperidine derivatives with methanesulfinate precursors. For example, intermediates like tert-butyl 4-(methylthio)piperidine-1-carboxylate () can be oxidized to sulfones, followed by sulfinate salt formation. Key steps include Boc protection/deprotection and purification via column chromatography. Characterization of intermediates via H NMR, C NMR, and mass spectrometry is critical to confirm structural integrity .
Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?
- Methodology : Stability studies should involve incubating the compound in buffers at pH 3–10 and temperatures ranging from 4°C to 60°C. Monitor degradation via HPLC or LC-MS, tracking the disappearance of the parent compound and the emergence of breakdown products (e.g., tert-butanol from Boc cleavage). ’s collision cross-section data (e.g., CCS 153.2 Ų for [M+H]) can benchmark structural stability using ion mobility spectrometry .
Q. What analytical techniques are most effective for confirming the identity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. Infrared spectroscopy (IR) verifies functional groups (e.g., sulfinate S=O stretch at ~1000–1200 cm). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of the piperidine and Boc groups .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in sulfinate-mediated cross-coupling reactions?
- Methodology : Use isotopic labeling (e.g., S in sulfinate) to track sulfur transfer pathways. Kinetic studies under controlled conditions (e.g., varying catalysts, solvents) can identify rate-determining steps. Computational modeling (DFT) may clarify transition states, leveraging structural data from ’s InChIKey (DGZNFXCFUCEEAS-UHFFFAOYSA-N) .
Q. What strategies optimize the compound’s solubility and reactivity in aqueous versus organic media?
- Methodology : Solubility parameters (Hansen solubility parameters) can guide solvent selection. For aqueous reactivity, micellar catalysis or co-solvents (e.g., DMSO) may enhance solubility. In organic phases, tert-butyl groups improve lipophilicity, but steric hindrance may require activating agents (e.g., EDCI/HOBt) for amide bond formation .
Q. How do structural modifications (e.g., replacing piperidine with azetidine) affect biological activity or synthetic utility?
- Methodology : Compare analogs like sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate ( ) in receptor-binding assays or catalytic reactions. Key differences include azetidine’s smaller ring size (enhanced rigidity) and altered collision cross-sections (e.g., CCS 153.2 Ų vs. 147.7 Ų for [M-H]), which influence molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
